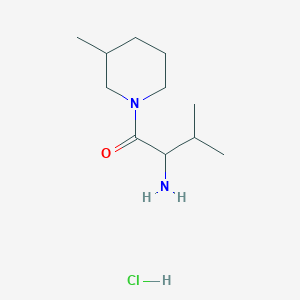

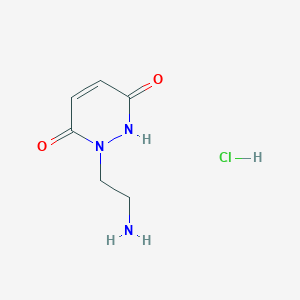

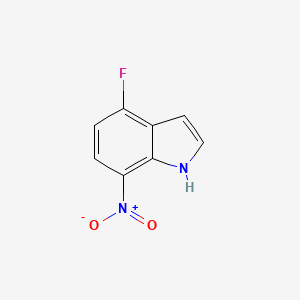

![molecular formula C15H10ClF3O2 B1439937 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 632366-17-7](/img/structure/B1439937.png)

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

説明

科学的研究の応用

Synthesis and Characterization

- The compound plays a crucial role in the synthesis of various chemicals. Zhou Xiao-rui (2006) describes the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a key intermediate in drug production, highlighting the importance of such compounds in pharmaceutical synthesis (Zhou, 2006).

Chemical Reactions and Properties

- G. Chittenden and J. Buchanan (1969) investigated the conversion of benzyl 3-O-benzoyl-4,6-O-benzylidene-β-d-galactopyranoside into the 2-benzoate, demonstrating acyl migration, a process potentially relevant to compounds like 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride (Chittenden & Buchanan, 1969).

Applications in Polymer Science

- E. Çil, M. Arslan, and A. Görgülü (2006) focused on the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes, indicating the relevance of benzoyl chlorides in polymer chemistry (Çil, Arslan, & Görgülü, 2006).

Acylation Studies

- Z. Zhang et al. (2002) explored the acylation of azaindoles, highlighting the potential application of benzoyl chlorides in chemical modification processes (Zhang et al., 2002).

Industrial Applications

- K. Seper (2001) and Henry C. Lin & J. F. Bieron (2000) both discuss the reactions of benzyl chloride in various contexts, suggesting the significance of similar compounds in industrial processes (Seper, 2001) and (Lin & Bieron, 2000).

Oxidative Reactions

- Ken-Ichi Sato et al. (1988) conducted studies on oxidative cleavage with t-butyl hydroperoxide and copper(II) chloride, relevant for understanding the reactivity of benzoyl chloride derivatives (Sato et al., 1988).

Phase-Transfer Catalysis

- Hung-Duen Yang and Chin-Chen Huang (2007) investigated the benzoylation of sodium salts in phase-transfer catalysis, indicating the application of benzoyl chlorides in advanced synthetic methodologies (Yang & Huang, 2007).

Zeolite Catalysis

- V. Choudhary et al. (2003) explored the benzylation and benzoylation of aromatic compounds over zeolite catalysts, demonstrating the role of benzoyl chlorides in heterogeneous catalysis (Choudhary et al., 2003).

Cellulose Modification

- Jinming Zhang et al. (2009) studied the synthesis of cellulose benzoates in ionic liquids, an example of how benzoyl chlorides can be used in cellulose chemistry (Zhang et al., 2009).

作用機序

Safety and Hazards

“4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is known to be an irritant . Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHSZYAMXBJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

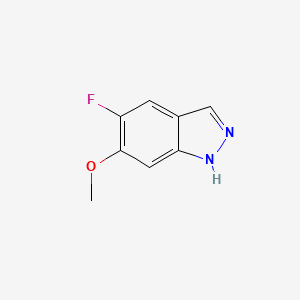

![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)

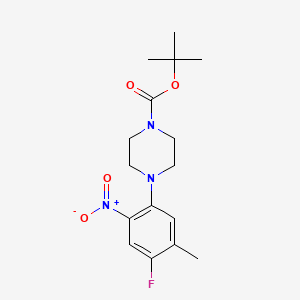

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol](/img/structure/B1439869.png)

![3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439873.png)